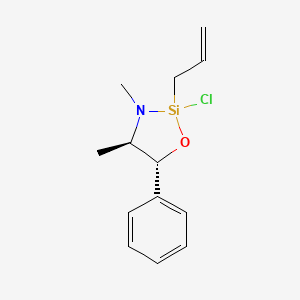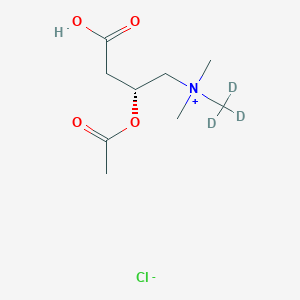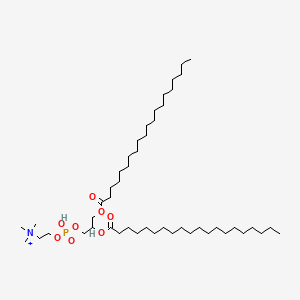![molecular formula C21H26ClN2NaO5S B12057780 sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate](/img/structure/B12057780.png)
sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate, commonly known as tianeptine sodium, is a compound with significant pharmacological properties. It is primarily used as an atypical antidepressant and anxiolytic agent. Tianeptine sodium is known for its unique mechanism of action, which involves modulation of glutamate receptors and atypical agonism of the μ-opioid receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tianeptine sodium involves several steps, starting from the appropriate benzo[c][2,1]benzothiazepine derivative. The key steps include chlorination, methylation, and sulfonation to introduce the necessary functional groups. The final step involves the reaction of the intermediate with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of tianeptine sodium typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tianeptine sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine, while alkylation can be performed using alkyl halides
Major Products
The major products formed from these reactions include various derivatives of tianeptine sodium with modified functional groups, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Tianeptine sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on pharmacological activity.
Biology: Tianeptine sodium is used to investigate the role of glutamate receptors in neuropsychiatric disorders.
Medicine: It is primarily used in the treatment of major depressive disorder, anxiety, and irritable bowel syndrome.
Industry: The compound is used in the development of new antidepressant and anxiolytic drugs .
Wirkmechanismus
Tianeptine sodium exerts its effects through multiple mechanisms:
Glutamate Modulation: It modulates the activity of glutamate receptors, which play a crucial role in synaptic plasticity and neuroprotection.
μ-Opioid Receptor Agonism: Tianeptine sodium acts as an atypical agonist of the μ-opioid receptor, contributing to its antidepressant and anxiolytic effects.
Anti-inflammatory Effects: The compound inhibits the release of pro-inflammatory cytokines and reduces oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amitriptyline: A tricyclic antidepressant with a different mechanism of action, primarily inhibiting the reuptake of serotonin and norepinephrine.
Imipramine: Another tricyclic antidepressant with similar reuptake inhibition properties.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a different pharmacological profile
Uniqueness
Tianeptine sodium is unique due to its dual mechanism of action involving glutamate modulation and μ-opioid receptor agonism. This dual action provides a broader therapeutic effect with fewer side effects compared to traditional antidepressants .
Eigenschaften
Molekularformel |
C21H26ClN2NaO5S |
|---|---|
Molekulargewicht |
476.9 g/mol |
IUPAC-Name |
sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate |
InChI |
InChI=1S/C21H25ClN2O4S.Na.H2O/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
HNTRDGDHBBFLPG-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)

![(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate](/img/structure/B12057739.png)







![(4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12057785.png)

![[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride](/img/structure/B12057797.png)
